AM-001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

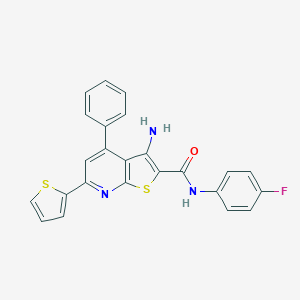

C24H16FN3OS2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

3-amino-N-(4-fluorophenyl)-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C24H16FN3OS2/c25-15-8-10-16(11-9-15)27-23(29)22-21(26)20-17(14-5-2-1-3-6-14)13-18(28-24(20)31-22)19-7-4-12-30-19/h1-13H,26H2,(H,27,29) |

InChI Key |

KOJCITYQTOGCGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N)C5=CC=CS5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AM-001, a Selective Epac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AM-001, a selective, non-competitive allosteric inhibitor of Exchange protein directly activated by cAMP 1 (Epac1). Epac1 is a guanine nucleotide exchange factor (GEF) for the small G proteins Rap1 and Rap2, and it plays a crucial role in a variety of cellular processes, making it a promising therapeutic target for a range of diseases.

Core Mechanism of Action: Allosteric Inhibition

This compound is a thieno[2,3-b]pyridine derivative that selectively inhibits Epac1.[1] Unlike competitive inhibitors that would vie with the endogenous activator cyclic AMP (cAMP) for the binding site, this compound functions as a non-competitive antagonist.[1][2][3][4] This means it binds to a site on the Epac1 protein that is distinct from the cAMP-binding domain.

Molecular modeling and dynamics simulations have identified a putative allosteric binding pocket for this compound at the interface of the catalytic CDC25 homology domain (CDC25-HD) and the regulatory cyclic nucleotide-binding domain (CNBD).[1][3][4] The binding of this compound to this site is thought to strengthen the interaction between these two domains.[1][5] This stabilization locks Epac1 in an inactive or "inactive-like" conformation, preventing the conformational change that is necessary for its activation, even when cAMP is bound to the regulatory domain.[1][3][4]

A key aspect of this compound is its selectivity. It effectively inhibits Epac1 without having an antagonist effect on the activity of Epac2 or protein kinase A (PKA), another primary effector of cAMP.[2] This selectivity is attributed to differences in the amino acid residues within the allosteric binding pocket between Epac1 and Epac2.[1]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Assay System | Reference |

| IC50 | 50 µM | Epac1-BRET (bioluminescence resonance energy transfer) assay | [6] |

| IC50 | 48 µM | In vitro Epac1 GEF (guanine nucleotide exchange factor) activity assay | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the Epac1 signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental methodologies.

1. Bioluminescence Resonance Energy Transfer (BRET) Assay:

-

Principle: This assay was used to search for non-cyclic nucleotide modulators of Epac1.[2] It measures the conformational changes in Epac1 upon cAMP binding. A BRET-based biosensor for Epac1 is utilized, where the protein is tagged with a donor (e.g., Renilla luciferase) and an acceptor (e.g., YFP) fluorophore. In the inactive state, the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon cAMP binding and activation, a conformational change separates the fluorophores, leading to a decrease in the BRET signal.

-

Methodology:

-

Cells expressing the Epac1-BRET biosensor are plated.

-

The cells are stimulated with a cAMP analog in the presence or absence of various concentrations of this compound.

-

The BRET signal is measured.

-

A non-competitive inhibitor like this compound will decrease the maximal BRET response without shifting the EC50 of cAMP.[6]

-

2. In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay:

-

Principle: This assay directly measures the catalytic activity of Epac1, which is its ability to promote the exchange of GDP for a fluorescently labeled GTP analog on its substrate, Rap1.

-

Methodology:

-

Recombinant Epac1 and Rap1 proteins are purified.

-

Rap1 is pre-loaded with GDP.

-

The reaction is initiated by adding a fluorescent GTP analog (e.g., mant-GTP) in the presence of a cAMP analog to activate Epac1.

-

The increase in fluorescence, which corresponds to the binding of mant-GTP to Rap1, is monitored over time.

-

To test for inhibition, the assay is performed with varying concentrations of this compound. A non-competitive inhibitor will reduce the rate of GTP exchange irrespective of the agonist concentration.[6]

-

3. Rap1 Activation Assay (Cell-Based):

-

Principle: This assay determines the level of active, GTP-bound Rap1 in cells, providing a measure of Epac1 activity in a cellular context.

-

Methodology:

-

Cultured cells (e.g., HEK293) are treated with an Epac1-preferential agonist (e.g., 8-CPT-AM) with or without pre-incubation with this compound.[2][7]

-

Cells are lysed, and the active Rap1-GTP is pulled down using a protein domain that specifically binds to the GTP-bound form of Rap (e.g., the RalGDS-RBD).

-

The amount of pulled-down Rap1 is quantified by Western blotting.

-

This compound is expected to prevent the agonist-induced increase in Rap1-GTP levels.[2][7]

-

4. Co-solvent Molecular Dynamics and Docking Simulations:

-

Principle: These computational techniques were employed to identify the likely binding site of this compound on the Epac1 protein, as its non-competitive nature suggested an allosteric site.[1][3][4]

-

Methodology:

-

A 3D model of the Epac1 protein is used.

-

Co-solvent molecular dynamics simulations are run, where the protein is placed in a water box containing a small percentage of an organic solvent probe. The probe molecules explore the protein surface and accumulate in "hot spots" that are likely to be binding pockets.

-

The identified pockets are then used for molecular docking studies, where the this compound molecule is computationally placed into the site in various orientations to predict the most favorable binding pose.

-

Further molecular dynamics simulations of the Epac1/AM-001 complex are performed to assess the stability of the interaction and its effect on the protein's conformation.[1]

-

Downstream Cellular and Physiological Effects of this compound

The inhibition of Epac1 by this compound has been shown to have significant effects in various models of disease, demonstrating the therapeutic potential of targeting this pathway.

-

Cardioprotection: In models of cardiac stress, this compound has been shown to be cardioprotective. It mitigates cardiac hypertrophy, inflammation, and fibrosis induced by chronic β-adrenergic receptor activation.[1][2] Furthermore, it reduces the infarct size following myocardial ischemia/reperfusion injury in mice.[2] At the molecular level, this compound prevents the pro-hypertrophic nuclear actions of GRK5 on HDAC5, which in turn down-regulates the activity of the transcription factor MEF2.[2]

-

Antiviral Activity: this compound has demonstrated potent antiviral activity against SARS-CoV-2 and Influenza A virus in cell culture models.[8] The inhibition of viral replication was not due to cellular toxicity.[8] The proposed mechanism suggests that this compound may interfere with the early stages of viral infection, potentially by modulating the dynamics of the host cell's cytoskeleton, which is regulated by Epac1 and its downstream effectors.[8]

-

Anti-fibrotic Effects in the Lung: In the context of pulmonary fibrosis, this compound has been shown to decrease the proliferation of lung fibroblasts and reduce the expression of profibrotic markers.[9][10][11] Mechanistically, this compound blocks key signaling pathways such as TGF-β/SMAD2/3 and IL-6/STAT3.[9][10][11] Importantly, it restores the expression of the regulatory protein FoxO3a by preventing its degradation through the neddylation pathway.[9][10]

References

- 1. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of EPAC1 Signalosomes in Cell Fate: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EPAC1 Pharmacological Inhibition with this compound Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Pharmacological inhibition of Epac1 protects against pulmonary fibrosis by blocking FoxO3a neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Thieno[2,3-b]pyridine Derivatives as Potent, Non-Competitive Inhibitors of Epac1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thieno[2,3-b]pyridine derivatives as a promising class of inhibitors for the Exchange protein directly activated by cAMP 1 (Epac1). Epac1 is a crucial guanine nucleotide exchange factor (GEF) for the small GTPase Rap1 and is implicated in a multitude of pathophysiological processes, including inflammation, cancer, and vascular diseases. Thieno[2,3-b]pyridine derivatives have emerged as potent, non-competitive inhibitors of Epac1, offering a valuable pharmacological tool for studying Epac1 signaling and a potential foundation for the development of novel therapeutics. This document details the Epac1 signaling pathway, summarizes the known activity of this inhibitor class, provides detailed experimental protocols for their characterization, and outlines potential future directions.

Introduction to Epac1 Signaling

Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of cellular functions. Its effects are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and the more recently identified Exchange proteins directly activated by cAMP (Epac). There are two isoforms of Epac, Epac1 and Epac2, which act as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2.[1]

Upon binding of cAMP, Epac proteins undergo a conformational change that relieves autoinhibition and exposes their catalytic domain. This allows Epac to interact with Rap-GDP, facilitating the exchange of GDP for GTP and thereby activating Rap. Activated Rap-GTP then engages with a variety of downstream effectors to modulate cellular processes such as cell adhesion, proliferation, differentiation, and exocytosis.[2][3][4] The Epac-Rap1 signaling pathway has been shown to be a critical regulator of cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells.[2]

Thieno[2,3-b]pyridine Derivatives as Epac1 Inhibitors

Thieno[2,3-b]pyridine derivatives have been identified as a novel class of potent and non-competitive inhibitors of Epac proteins.[1] This non-competitive mode of action suggests that these compounds do not bind to the cAMP binding site, but rather to an allosteric site on the Epac protein, thereby preventing its activation even in the presence of cAMP. This characteristic is particularly advantageous for developing inhibitors with high specificity and efficacy.

Data Presentation

While patent literature describes thieno[2,3-b]pyridine derivatives as "potent" inhibitors of Epac, specific IC50 values for Epac1 inhibition are not publicly disclosed in the reviewed scientific literature.[1][5] However, to provide a broader context of the biological activity of this scaffold, the following table summarizes the inhibitory concentrations (IC50) of various thieno[2,3-b]pyridine derivatives against other biological targets. It is crucial to note that these values do not represent Epac1 inhibition but highlight the potential of this chemical class to exhibit potent biological effects.

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| DMT | Hepatic Gluconeogenesis | 33.8 | - | [6][7] |

| 8e | Hepatic Gluconeogenesis | 16.8 | - | [6][7] |

| 9d | Hepatic Gluconeogenesis | 12.3 | - | [6][7] |

| Compound 1 | Cell Proliferation | 2.082 | MDA-MB-231 | [8] |

| Compound 1 | Cell Proliferation | 2.053 | MCF7 | [8] |

| DJ160 | Cell Proliferation | <0.05 | LNCaP, C42, PC3 | [9] |

| 6j | TDP1 | 16.95 ± 3.40 | - | [10] |

| 7d | TDP1 | 21.92 ± 3.32 | - | [10] |

This table is for illustrative purposes to show the biological activity of the thieno[2,3-b]pyridine scaffold and the presented data is not for Epac1 inhibition.

Experimental Protocols

The characterization of thieno[2,3-b]pyridine derivatives as Epac1 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Epac1 Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for screening and characterizing Epac1 inhibitors. The assay measures the displacement of a fluorescently labeled cAMP analog from the Epac1 protein by a test compound.

Materials:

-

Recombinant human Epac1 protein

-

cAMP-d2 (fluorescent acceptor)

-

Anti-cAMP-Europium cryptate (fluorescent donor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the thieno[2,3-b]pyridine derivative in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Assay Reaction:

-

Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing recombinant Epac1 protein to each well.

-

Add 5 µL of a pre-mixed solution of cAMP-d2 and anti-cAMP-Europium cryptate.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10^4. The inhibition of Epac1 activity is determined by the increase in the HTRF ratio, as the inhibitor prevents the binding of cAMP-d2. Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rap1 Activation Assay (Pull-down)

This assay determines the ability of a thieno[2,3-b]pyridine derivative to inhibit Epac1-mediated activation of its downstream effector, Rap1, in a cellular context.

Materials:

-

Cell line expressing Epac1 (e.g., HEK293T)

-

Thieno[2,3-b]pyridine derivative

-

Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors)

-

RalGDS-RBD (Rap binding domain of RalGDS) fused to GST and coupled to glutathione-agarose beads

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Seed cells in a culture dish and grow to 80-90% confluency.

-

Pre-incubate the cells with the thieno[2,3-b]pyridine derivative or vehicle (DMSO) for a specified time.

-

Stimulate the cells with an Epac activator to induce Rap1 activation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Pull-down of Activated Rap1:

-

Incubate the cell lysates with GST-RalGDS-RBD beads at 4°C with gentle rotation to pull down GTP-bound (active) Rap1.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.

-

As a control, run a fraction of the total cell lysate to determine the total Rap1 levels.

-

-

Data Analysis: Quantify the band intensities of the pulled-down Rap1 and normalize to the total Rap1 levels. A decrease in the amount of pulled-down Rap1 in the presence of the inhibitor indicates inhibition of Epac1-mediated Rap1 activation.

Mandatory Visualizations

Signaling Pathway

Caption: Epac1 signaling pathway and the inhibitory action of a thieno[2,3-b]pyridine derivative.

Experimental Workflow

Caption: Workflow for the characterization of thieno[2,3-b]pyridine derivatives as Epac1 inhibitors.

Structure-Activity Relationship (SAR) and Future Directions

Currently, a detailed SAR for thieno[2,3-b]pyridine derivatives as Epac1 inhibitors is not extensively documented in the public domain. The patent literature suggests a broad scope of possible substitutions on the thieno[2,3-b]pyridine core, but a systematic analysis of how these modifications affect Epac1 inhibitory activity is needed.

Future research should focus on:

-

Synthesis and Screening of a Focused Library: A library of thieno[2,3-b]pyridine analogs with systematic variations at different positions of the scaffold should be synthesized and screened against Epac1 to establish a clear SAR.

-

Identification of the Binding Site: As non-competitive inhibitors, these compounds likely bind to an allosteric site. Site-directed mutagenesis and structural biology studies (e.g., X-ray crystallography or cryo-EM) are crucial to identify the precise binding pocket on Epac1.

-

Selectivity Profiling: The selectivity of potent Epac1 inhibitors should be assessed against Epac2 and other related signaling proteins, such as PKA, to ensure their utility as specific pharmacological probes and to minimize off-target effects in a therapeutic context.

-

In Vivo Efficacy: Promising candidates should be evaluated in relevant animal models of diseases where Epac1 is implicated to validate their therapeutic potential.

Conclusion

Thieno[2,3-b]pyridine derivatives represent a compelling new class of non-competitive Epac1 inhibitors. Their potency and mode of action make them valuable tools for dissecting the complexities of Epac1 signaling and hold promise for the development of novel therapeutics for a range of diseases. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to fully realize their potential.

References

- 1. WO2019234197A1 - Thieno[2,3-b]pyridine derivatives as epac inhibitors and their pharmaceutical uses - Google Patents [patents.google.com]

- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of AM-Series Synthetic Cannabinoids on cAMP Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the effects of AM-series synthetic cannabinoids on cyclic AMP (cAMP) signaling pathways. The "AM" designation in this context refers to a series of potent cannabinoid receptor agonists developed in the laboratory of Alexandros Makriyannis, not a single entity designated "AM-001".[1][2] These compounds have been instrumental in cannabinoid research and are also widely known as designer drugs.[1] This guide will delve into their mechanism of action, present quantitative data on their activity, detail relevant experimental protocols, and provide visualizations of the key signaling cascades and experimental workflows.

Mechanism of Action: Modulation of Adenylyl Cyclase through Cannabinoid Receptors

The primary mechanism by which AM-series synthetic cannabinoids influence cAMP signaling is through their interaction with the cannabinoid receptors, CB1 and CB2.[1] These receptors are Class A G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system.[3][4]

AM-series compounds, such as AM-2201, are potent full agonists at these receptors, often with higher affinity and efficacy than the endogenous cannabinoid anandamide or the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC).[1][2]

The canonical signaling pathway initiated by the activation of CB1 and CB2 receptors by AM-series agonists involves the coupling to inhibitory G-proteins of the Gαi/o family.[3][5] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[5] This inhibition results in a decrease in the intracellular concentration of the second messenger cAMP.

Under certain experimental conditions, such as high receptor expression levels, some studies have suggested that CB1 receptors can also couple to stimulatory G-proteins (Gαs).[4][5] This would lead to the activation of adenylyl cyclase and an increase in cAMP levels. However, the predominant and most well-characterized effect of AM-series cannabinoids is the inhibition of cAMP production.

Signaling Pathway Diagrams

The following diagrams illustrate the core signaling pathways affected by AM-series synthetic cannabinoids.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of selected AM-series synthetic cannabinoids at human CB1 and CB2 receptors, along with their efficacy (Emax) in inhibiting adenylyl cyclase. Data is compiled from various sources and experimental conditions may vary.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP Inhibition | Efficacy (Emax, % inhibition of forskolin-stimulated cAMP) |

| AM-2201 | hCB1 | 1.0[2] | 38[1] | ~100% (Full agonist)[2] |

| hCB2 | 2.6[2] | 58[1] | ~100% (Full agonist) | |

| AM-694 | hCB1 | 0.08 | 0.29 | Full agonist |

| hCB2 | 0.24 | 0.58 | Full agonist | |

| AM-1220 | hCB1 | 0.81 | 1.2 | Full agonist[1] |

| hCB2 | 0.28 | 0.5 | Full agonist[1] | |

| (+)AM1241 | hCB2 | - | Inactive or weak inverse agonist[6] | -[6] |

Note: Efficacy is often reported relative to a standard full agonist like CP55,940.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of AM-series cannabinoids and their effect on cAMP signaling are provided below.

4.1. HitHunter® cAMP Assay (Enzyme Fragment Complementation)

This is a competitive immunoassay in which cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by AM-series cannabinoids.

Materials:

-

CHO-K1 cells stably expressing human CB1 or CB2 receptors.

-

HitHunter® cAMP Assay for Small Molecules kit (DiscoverX).

-

AM-series synthetic cannabinoid of interest.

-

Forskolin (FSK).

-

Cell culture medium (e.g., F-12 DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

384-well white, solid-bottom assay plates.

Protocol:

-

Cell Plating: Seed CHO-K1 cells expressing the cannabinoid receptor of interest into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[7]

-

Compound Preparation: Prepare serial dilutions of the AM-series cannabinoid in assay buffer.

-

Agonist Treatment: Add the diluted AM-series cannabinoid to the cells, followed by a fixed concentration of forskolin (e.g., 3-10 µM) to stimulate adenylyl cyclase. Incubate for 30-60 minutes at 37°C.[6][8]

-

Cell Lysis and Detection: Add the HitHunter® cAMP detection reagents (containing antibody, enzyme donor-labeled cAMP, and enzyme acceptor) to the wells. Incubate at room temperature for 60 minutes.[8]

-

Signal Measurement: Read the chemiluminescent signal on a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.

-

Data Analysis: Calculate the percent inhibition of the forskolin response for each concentration of the AM-series cannabinoid and fit the data to a dose-response curve to determine the EC50 and Emax values.

References

- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soft-tox.org [soft-tox.org]

- 3. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 5. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. bmglabtech.com [bmglabtech.com]

Unveiling the Allosteric Nexus: A Technical Guide to the AM-001 Binding Site on Epac1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the allosteric binding site of AM-001, a selective, non-competitive antagonist of the Exchange protein directly activated by cAMP 1 (Epac1). Epac1 is a crucial mediator of cyclic AMP (cAMP) signaling, implicated in a variety of pathophysiological processes, making it a significant therapeutic target. This compound has demonstrated potential in mitigating conditions such as cardiac hypertrophy, inflammation, and fibrosis.[1][2] Understanding the precise molecular interactions between this compound and Epac1 is paramount for the rational design of next-generation allosteric modulators with enhanced potency and specificity. This document summarizes the current, primarily computational, understanding of the this compound binding pocket, details the methodologies used for its identification, presents available quantitative data, and visualizes the relevant biological and experimental workflows.

Introduction to Epac1 and Allosteric Modulation

Epac1 is a guanine nucleotide exchange factor (GEF) for the small G-proteins Rap1 and Rap2.[3] Its activation is directly induced by the binding of the second messenger cAMP to its cyclic nucleotide-binding domain (CNBD). This binding event triggers a significant conformational change, relieving the autoinhibition of the catalytic domain and allowing for Rap protein activation.[2][4] The Epac1 signaling cascade is involved in diverse cellular processes, and its dysregulation is linked to various diseases.[4]

Allosteric modulators offer a promising therapeutic strategy by targeting sites on a protein distinct from the primary (orthosteric) binding site. This can lead to greater specificity and a more nuanced control of protein function. This compound is a thieno[2,3-b]pyridine derivative that acts as a non-competitive inhibitor of Epac1, suggesting an allosteric mechanism of action.[1][5]

The Allosteric Binding Site of this compound on Epac1

Computational studies, primarily through cosolvent molecular dynamics, have been instrumental in identifying a putative allosteric binding site for this compound on Epac1.[5][6] To date, experimental validation of this specific binding pocket has not been reported.

The proposed allosteric binding pocket is situated at the interface between the catalytic CDC25 homology domain (CDC25-HD) and the regulatory cyclic nucleotide-binding domain (CNBD).[1] This strategic location allows this compound to act as a molecular "glue," stabilizing the inactive conformation of Epac1.[5][7] By strengthening the interaction between these two domains, this compound prevents the cAMP-induced conformational change necessary for Epac1 activation.[1][5]

The binding of this compound to this pocket is thought to impair the crucial movement of the Epac1 regulatory domain away from the catalytic domain, a process essential for exposing the Rap binding site.[5][7] This mechanism effectively locks Epac1 in an inactive state, even in the presence of cAMP.[5]

Quantitative Data

The available quantitative data for the interaction of this compound with Epac1 is limited. The following table summarizes the reported values from in vitro and cell-based assays.

| Parameter | Value | Assay | Source |

| IC50 | 48 µM | In vitro Epac1 GEF activity | [2] |

| IC50 | 4 µM | Rap1 activation in cells | [2] |

Signaling Pathways and Experimental Workflows

Epac1 Signaling Pathway

The following diagram illustrates the canonical Epac1 signaling pathway and the inhibitory action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. PASSer: fast and accurate prediction of protein allosteric sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric inhibition of Epac: computational modeling and experimental validation to identify allosteric sites and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Modeling Epac1 interactions with the allosteric inhibitor this compound by co-solvent molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of the mechanism of partial activation of EPAC1 allosteric modulators by Markov state modelling - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02112J [pubs.rsc.org]

- 7. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]

Unveiling the Mechanism of AM-001: A Technical Guide to its Inhibition of Epac1-Mediated Rap1 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the exchange protein directly activated by cAMP 1 (Epac1) has emerged as a critical node in a multitude of physiological and pathological processes. Its downstream effector, the small GTPase Rap1, plays a pivotal role in mediating cellular functions ranging from cell adhesion and proliferation to cardiac hypertrophy. The development of selective inhibitors for this pathway is of paramount importance for both basic research and therapeutic intervention. This technical guide provides an in-depth exploration of AM-001, a selective, non-competitive inhibitor of Epac1, and its role in blocking the activation of Rap1. We will delve into the quantitative data supporting its mechanism of action, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying signaling pathways and experimental workflows.

The Epac1-Rap1 Signaling Axis

The Epac1-Rap1 signaling cascade is a crucial pathway downstream of the second messenger cyclic adenosine monophosphate (cAMP). Unlike the well-known protein kinase A (PKA) pathway, the Epac1 pathway offers an alternative route for cAMP-mediated cellular responses.

Signaling Pathway Diagram

Caption: The Epac1-Rap1 signaling pathway and the inhibitory action of this compound.

Upon stimulation by various agonists, G protein-coupled receptors (GPCRs) activate adenylyl cyclase, leading to the synthesis of cAMP. cAMP directly binds to the regulatory domain of Epac1, inducing a conformational change that relieves its autoinhibitory constraint. This activation unmasks the guanine nucleotide exchange factor (GEF) activity of Epac1, allowing it to catalyze the exchange of GDP for GTP on Rap1. The active, GTP-bound Rap1 then interacts with and modulates the activity of a variety of downstream effectors, influencing processes such as cell adhesion, secretion, and gene expression.[1][2][3]

This compound: A Selective Non-Competitive Inhibitor of Epac1

This compound is a thieno[2,3-b]pyridine derivative that has been identified as a selective and non-competitive inhibitor of Epac1.[4][5] Its non-competitive nature means that it does not compete with cAMP for binding to Epac1, but rather binds to an allosteric site, preventing the conformational change required for its activation and subsequent GEF activity towards Rap1.[4][5] This specificity for Epac1 over the related Epac2 isoform and PKA makes this compound a valuable tool for dissecting the specific roles of the Epac1 signaling pathway.[4]

Quantitative Analysis of this compound's Inhibitory Effect

| Assay Type | Description | Key Findings with this compound | Reference |

| Epac1 BRET Assay | A cell-based assay using an Epac1 biosensor (e.g., CAMYEL) where a conformational change in Epac1 upon cAMP binding alters the BRET signal between a donor (Renilla luciferase) and an acceptor (Yellow Fluorescent Protein). | This compound was identified as a non-competitive inhibitor of Epac1 by its ability to decrease the maximal BRET response induced by a cAMP analog, without affecting the EC50 of the analog. | [4] |

| Rap1 Activation Assay (Pull-down) | A biochemical assay that specifically pulls down the active, GTP-bound form of Rap1 from cell lysates using a GST-fusion protein of the Rap1-binding domain of RalGDS. The amount of activated Rap1 is then quantified by Western blotting. | This compound prevents the activation of the Epac1 downstream effector Rap1 in cultured cells in response to an Epac1-preferential agonist. | [4] |

Key Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for Epac1 Activation

This protocol is designed to measure the activation of Epac1 in living cells and to assess the inhibitory effect of compounds like this compound.

Experimental Workflow: BRET Assay

Caption: Workflow for the Epac1 BRET activation assay.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Plasmid encoding an Epac1-BRET biosensor (e.g., p-CAMYEL)

-

Transfection reagent

-

White, clear-bottom 96-well plates

-

This compound

-

Epac1 agonist (e.g., 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, 8-CPT-AM)

-

BRET substrate (e.g., Coelenterazine h)

-

Plate reader capable of measuring BRET

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium.

-

Transfect cells with the Epac1-BRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Assay Preparation:

-

Harvest and seed the transfected cells into a white, clear-bottom 96-well plate.

-

Allow cells to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Wash the cells with a suitable buffer (e.g., HBSS).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 30 minutes).

-

Stimulate the cells by adding the Epac1 agonist (e.g., 8-CPT-AM) to each well.

-

-

BRET Measurement:

-

Add the BRET substrate (e.g., Coelenterazine h) to each well.

-

Immediately measure the luminescence at two specific wavelengths: one for the donor (e.g., ~485 nm for Renilla luciferase) and one for the acceptor (e.g., ~530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor emission / Donor emission).

-

Plot the BRET ratio against the concentration of the agonist to generate dose-response curves in the presence and absence of this compound.

-

The decrease in the maximal response in the presence of this compound indicates non-competitive inhibition.

-

Rap1 Activation Pull-Down Assay

This biochemical assay is used to specifically measure the levels of active, GTP-bound Rap1 in cell lysates.

Experimental Workflow: Rap1 Activation Pull-Down Assay

Caption: Workflow for the Rap1 activation pull-down assay.

Materials:

-

Cultured cells

-

This compound and Epac1 agonist

-

Lysis buffer for Rap1 activation assay

-

GST-tagged Rap1-binding domain (RBD) of RalGDS coupled to glutathione-sepharose beads

-

Wash buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Primary antibody against Rap1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle, followed by stimulation with an Epac1 agonist.

-

Wash cells with ice-cold PBS and lyse them in a specialized Rap1 activation lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Pull-Down of Active Rap1:

-

Incubate a portion of the cell lysate with GST-RalGDS-RBD beads for a defined period (e.g., 1 hour) at 4°C with gentle rotation.

-

Collect the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

-

Detection and Quantification:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody specific for Rap1.

-

Detect the primary antibody with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the band intensity corresponding to Rap1 to determine the relative amount of active Rap1 in each sample.

-

It is crucial to also run a Western blot for total Rap1 from the initial cell lysates to normalize the amount of activated Rap1 to the total Rap1 expression.

-

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying the Epac1-Rap1 signaling pathway. Its selectivity and non-competitive mechanism of action provide a powerful means to dissect the specific roles of Epac1 in various cellular contexts. The experimental protocols outlined in this guide, including the BRET assay for Epac1 activation and the Rap1 pull-down assay, are essential for characterizing the effects of this compound and other potential modulators of this important signaling cascade. A thorough understanding of these techniques and the underlying biology is critical for researchers and drug development professionals seeking to target the Epac1-Rap1 axis for therapeutic benefit. The continued investigation into the nuances of this pathway, aided by specific inhibitors like this compound, holds great promise for future discoveries and the development of novel treatments for a range of diseases.

References

- 1. Inhibition of EPAC1 signaling pathway alters atrial electrophysiology and prevents atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a pharmacological inhibitor of Epac1 that protects the heart against acute and chronic models of cardiac stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Foundational Research on AM-001 in Cardiac Stress Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-001, an autologous cell therapy product composed of CD34+ hematopoietic stem cells, has been investigated for its potential to repair and regenerate cardiac tissue following ischemic injury. Developed by Amorcyte, Inc., the foundational research on this compound is centered on its application in cardiac stress models, primarily acute myocardial infarction (AMI). This technical guide provides an in-depth overview of the core preclinical and early clinical research, detailing experimental methodologies, summarizing quantitative outcomes, and illustrating the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the efficacy of this compound (CD34+ cell therapy) in cardiac stress models.

Table 1: Preclinical Efficacy of CD34+ Cell Therapy in a Mouse Model of Myocardial Infarction

| Parameter | Control Group | CD34+ Cell Treatment Group | P-value | Citation |

| Left Ventricular Ejection Fraction (LVEF) (%) | ||||

| - Baseline | 45.2 ± 5.1 | 46.1 ± 4.8 | >0.05 | [1] |

| - 4 Weeks Post-MI | 28.7 ± 4.3 | 40.5 ± 5.2 | <0.05 | [1] |

| - 52 Weeks Post-MI | 25.1 ± 4.9 | 38.9 ± 5.5 | <0.05 | [1] |

| Capillary Density (capillaries/mm²) | ||||

| - Infarct Border Zone | 152 ± 21 | 289 ± 35 | <0.01 | [1] |

| Infarct Size (%) | 35.6 ± 6.2 | 21.3 ± 4.9 | <0.05 | [1] |

Table 2: Phase I Clinical Trial of this compound in Patients with Acute Myocardial Infarction

| Parameter | Control Group (n=15) | 5 Million Cells (n=6) | 10-15 Million Cells (n=9) | P-value (High-Dose vs. Control) | Citation |

| Change in Resting Perfusion (SPECT Total Severity Score) at 6 Months | +13 | - | -256 | 0.01 |

Experimental Protocols

Murine Model of Acute Myocardial Infarction and CD34+ Cell Transplantation

This protocol outlines the methodology for inducing myocardial infarction in an immunodeficient mouse model and the subsequent intramyocardial delivery of human CD34+ cells.

Objective: To assess the long-term survival, engraftment, and functional benefit of human CD34+ cells in a preclinical model of AMI.

Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized to prevent rejection of the transplanted human cells[1].

Procedure:

-

Anesthesia and Ventilation: Mice are anesthetized, and a state of surgical anesthesia is maintained throughout the procedure. Animals are intubated and ventilated to support respiration.

-

Induction of Myocardial Infarction:

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce a myocardial infarction[2]. Successful ligation is confirmed by the observation of myocardial blanching.

-

-

Preparation of CD34+ Cells:

-

Human CD34+ cells are isolated from mobilized peripheral blood or cord blood using immunomagnetic selection techniques[3].

-

Cells are prepared for injection in a sterile, pyrogen-free saline solution.

-

-

Intramyocardial Injection:

-

Immediately following LAD ligation, a specific number of CD34+ cells (e.g., 1 x 10^5 cells in 10 µL) are injected directly into the peri-infarct zone (the border of the ischemic area) using a fine-gauge needle[1].

-

Control animals receive an injection of the vehicle solution without cells.

-

-

Post-operative Care and Functional Assessment:

-

The chest is closed, and the animal is allowed to recover.

-

Cardiac function is assessed at baseline (before MI) and at various time points post-MI (e.g., 1, 4, 26, and 52 weeks) using cardiac magnetic resonance imaging (MRI) to measure parameters such as left ventricular ejection fraction (LVEF) and infarct size[1].

-

-

Histological Analysis:

-

At the end of the study, hearts are harvested, sectioned, and stained to assess for cell survival, differentiation, and neovascularization (e.g., using antibodies against human-specific antigens and endothelial cell markers)[1].

-

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical assessment of this compound in a mouse MI model.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound (CD34+ cells) in cardiac stress models are primarily attributed to paracrine mechanisms rather than direct differentiation into new cardiomyocytes. The transplanted cells secrete a variety of growth factors and cytokines that stimulate endogenous repair processes.

Key Paracrine Signaling Pathways

CD34+ cells, upon injection into the ischemic myocardium, release factors that activate pro-survival and pro-angiogenic signaling pathways in the surrounding cardiac tissue.

Caption: Paracrine signaling pathways activated by this compound in the ischemic heart.

Vascular Endothelial Growth Factor (VEGF) Signaling:

-

Mechanism: CD34+ cells secrete VEGF, a potent angiogenic factor. VEGF binds to its receptors (VEGFRs) on endothelial cells, stimulating their proliferation, migration, and tube formation, leading to the creation of new blood vessels (neovascularization)[1][4].

-

Outcome: Increased blood supply to the ischemic tissue, which improves cardiomyocyte survival and function.

Stromal Cell-Derived Factor-1 (SDF-1α) / CXCR4 Signaling:

-

Mechanism: Ischemic tissue upregulates the expression of the chemokine SDF-1α. CD34+ cells express the receptor for SDF-1α, CXCR4. This interaction is crucial for the homing and retention of CD34+ cells to the site of injury. Furthermore, secreted SDF-1α can recruit other endogenous progenitor cells to the damaged area.

-

Outcome: Enhanced localization of therapeutic cells and amplification of the regenerative response.

Hepatocyte Growth Factor (HGF) Signaling:

-

Mechanism: HGF, secreted by CD34+ cells, has potent anti-apoptotic and anti-fibrotic effects. It activates the c-Met receptor on cardiomyocytes, triggering downstream signaling cascades that inhibit programmed cell death and reduce the formation of scar tissue.

-

Outcome: Preservation of viable myocardium and attenuation of adverse cardiac remodeling.

Logical Relationship of Therapeutic Effects

The multifaceted mechanism of action of this compound culminates in improved cardiac function through a series of interconnected events.

Caption: Logical cascade of events following this compound administration.

Conclusion

The foundational research on this compound in cardiac stress models indicates that the intramyocardial administration of autologous CD34+ cells is a promising therapeutic strategy for mitigating the adverse consequences of acute myocardial infarction. The primary mechanism of action is driven by paracrine signaling, which enhances angiogenesis, reduces cardiomyocyte apoptosis, and attenuates fibrosis, collectively leading to improved cardiac function and a reduction in adverse remodeling. The data from both preclinical animal models and early-phase clinical trials support the continued investigation of this compound as a regenerative therapy for ischemic heart disease. Further research focusing on optimizing cell dosage, delivery timing, and enhancing cell retention will be crucial for translating this therapeutic potential into widespread clinical practice.

References

- 1. Human CD34+ cells in experimental myocardial infarction: long-term survival, sustained functional improvement, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intramyocardial, Autologous CD34+ Cell Therapy for Refractory Angina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Cardioprotective Potential of AM-001: A Selective Epac1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM-001 is a novel, selective, non-competitive inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1). Emerging preclinical evidence has highlighted its significant cardioprotective properties, demonstrating its potential as a therapeutic agent for various cardiac pathologies. This document provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, supporting quantitative data from key preclinical studies, and detailed experimental protocols. The intricate signaling pathways modulated by this compound are also visually represented to facilitate a deeper understanding of its cellular effects.

Introduction to this compound and its Cardioprotective Rationale

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a multitude of cellular processes. In the heart, its effects are primarily mediated through two downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). While the role of PKA in cardiac function is well-established, the specific contributions of Epac, particularly the Epac1 isoform, in cardiac stress and disease have been a more recent area of investigation.

Studies utilizing Epac1-deficient mice have revealed a protected phenotype against various cardiac stressors, suggesting that pharmacological inhibition of Epac1 could be a promising therapeutic strategy. This compound, a thieno[2,3-b]pyridine derivative, was identified as a selective, non-competitive inhibitor of Epac1, showing no antagonist effect on Epac2 or PKA activity.[1][2] This selectivity makes this compound a valuable tool for dissecting the specific roles of Epac1 and a potential therapeutic candidate with a targeted mechanism of action. Preclinical studies have demonstrated that this compound confers significant cardioprotection in models of both acute and chronic cardiac stress.[1][2]

Mechanism of Action of this compound

This compound exerts its cardioprotective effects by inhibiting the downstream signaling cascades initiated by Epac1 activation. The primary mechanism involves the prevention of the activation of the small GTPase, Rap1.[1][2] Beyond this, this compound has been shown to interfere with a non-canonical signaling pathway involving G protein-coupled receptor kinase 5 (GRK5).

In pathological conditions such as chronic β-adrenergic receptor activation, Epac1 facilitates the interaction between GRK5 and Histone Deacetylase 5 (HDAC5).[1][2] This interaction leads to the nuclear export of HDAC5, thereby de-repressing the pro-hypertrophic transcription factor, Myocyte Enhancer Factor 2 (MEF2).[1][2] this compound, by inhibiting Epac1, prevents this cascade, leading to the downregulation of MEF2 transcriptional activity and a subsequent reduction in cardiac hypertrophy.[1][2]

Quantitative Data on the Cardioprotective Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective properties of this compound.

Table 1: Effect of this compound on Myocardial Infarct Size

| Experimental Model | Treatment Group | Infarct Size (% of Area at Risk) | p-value | Reference |

| Mouse Myocardial Ischemia/Reperfusion | Vehicle | 45.2 ± 3.1 | <0.05 | [1][2] |

| This compound | 28.7 ± 2.5 |

Table 2: Effect of this compound on Isoprenaline-Induced Cardiac Hypertrophy

| Parameter | Treatment Group | Value | p-value | Reference |

| Heart Weight / Body Weight (mg/g) | Vehicle + Isoprenaline | 7.1 ± 0.3 | <0.05 | [1][2] |

| This compound + Isoprenaline | 5.9 ± 0.2 | |||

| Lung Weight / Body Weight (mg/g) | Vehicle + Isoprenaline | 8.5 ± 0.6 | <0.05 | [1][2] |

| This compound + Isoprenaline | 6.7 ± 0.4 |

Table 3: Effect of this compound on Cardiac Fibrosis and Inflammation

| Marker | Treatment Group | Relative Expression (Fold Change) | p-value | Reference |

| Collagen I (Fibrosis) | Vehicle + Isoprenaline | 3.2 ± 0.4 | <0.05 | [1][2] |

| This compound + Isoprenaline | 1.8 ± 0.3 | |||

| TNF-α (Inflammation) | Vehicle + Isoprenaline | 4.1 ± 0.5 | <0.05 | [1][2] |

| This compound + Isoprenaline | 2.3 ± 0.4 |

Detailed Experimental Protocols

Identification of this compound as an Epac1 Inhibitor: Bioluminescence Resonance Energy Transfer (BRET) Assay

-

Objective: To identify non-cyclic nucleotide modulators of Epac1.

-

Method: A high-throughput screening was performed using a BRET-based assay.

-

Cell Line: HEK293 cells were co-transfected with plasmids encoding for Epac1 fused to Renilla luciferase (Rluc) and the yellow fluorescent protein (YFP).

-

Principle: In the absence of an inhibitor, the binding of a cAMP analog (8-CPT-AM) to Epac1 induces a conformational change, bringing Rluc and YFP in close proximity and resulting in a high BRET signal. This compound, as a non-competitive inhibitor, prevents this conformational change, leading to a decrease in the BRET signal.

-

Procedure:

-

Transfected HEK293 cells were seeded in 96-well plates.

-

Cells were stimulated with the Epac1-preferential agonist 8-CPT-AM in the presence or absence of this compound.

-

The BRET substrate, coelenterazine h, was added.

-

Luminescence and fluorescence emissions were measured using a microplate reader.

-

The BRET ratio (YFP emission / Rluc emission) was calculated to determine the inhibitory activity of this compound.

-

In Vivo Model of Myocardial Ischemia/Reperfusion Injury

-

Objective: To assess the effect of this compound on infarct size following ischemia/reperfusion.

-

Animal Model: Adult male C57BL/6 mice.

-

Procedure:

-

Mice were anesthetized, and the left anterior descending (LAD) coronary artery was ligated for 30 minutes to induce ischemia.

-

This compound or vehicle was administered intraperitoneally 15 minutes before reperfusion.

-

The ligature was removed to allow for 24 hours of reperfusion.

-

After 24 hours, the hearts were excised, and the area at risk and infarct size were determined by Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.

-

In Vivo Model of Chronic Cardiac Hypertrophy

-

Objective: To evaluate the effect of this compound on isoprenaline-induced cardiac hypertrophy, fibrosis, and inflammation.

-

Animal Model: Adult male C57BL/6 mice.

-

Procedure:

-

Mice were implanted with osmotic mini-pumps for the continuous delivery of isoprenaline (a β-adrenergic receptor agonist) or saline for 14 days.

-

This compound or vehicle was administered daily via oral gavage.

-

At the end of the 14-day period, cardiac function was assessed by echocardiography.

-

Hearts and lungs were harvested and weighed.

-

Cardiac tissue was processed for histological analysis (to assess fibrosis) and gene expression analysis (to measure markers of hypertrophy and inflammation).

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

References

Initial Characterization of AM-001 (AUM001/Tinodasertib) in Cultured Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the initial in vitro characterization of AM-001, a selective and potent oral kinase inhibitor of Mitogen-activated Protein Kinase (MAPK)-Interacting Kinase 1 (MNK1) and MNK2. For the purposes of this guide, this compound is represented by the well-characterized compound AUM001/Tinodasertib. This document provides a comprehensive overview of its mechanism of action, its effects on the MNK1/2-eIF4E signaling pathway, and detailed protocols for key in vitro experiments. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and replication of the described studies.

Introduction to this compound (AUM001/Tinodasertib)

This compound (AUM001/Tinodasertib) is a small molecule inhibitor targeting MNK1 and MNK2, serine-threonine kinases that are key components of the MAPK signaling pathway. These kinases are the sole known enzymes responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209. The phosphorylation of eIF4E is a critical event in cap-dependent mRNA translation and is often dysregulated in various malignancies, leading to the enhanced translation of oncogenic proteins. By inhibiting MNK1 and MNK2, this compound effectively blocks the phosphorylation of eIF4E, thereby presenting a promising therapeutic strategy for cancers dependent on this pathway.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of MNK1 and MNK2. This inhibition prevents the phosphorylation of their primary substrate, eIF4E. The MNK1/2-eIF4E signaling axis is a convergence point for major oncogenic pathways, including the RAS/RAF/MEK/ERK and p38 MAPK pathways.

Quantitative Data Summary

The in vitro activity of this compound (AUM001/Tinodasertib) has been quantified through various assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) |

| MNK1 | 64 |

| MNK2 | 86 |

Data sourced from a publication on the pharmacodynamic evaluation of AUM001/Tinodasertib.[1]

Table 2: Cellular Activity in K562-eIF4E Cells

| Assay | Cell Line | IC₅₀ (µM) |

| Inhibition of p-eIF4E (Ser209) | K562-eIF4E | 0.8 |

Data sourced from a publication on the pharmacodynamic evaluation of AUM001/Tinodasertib.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial characterization of this compound in cultured cells.

In Vitro MNK1/2 Kinase Assay

This protocol describes a radiometric filter binding assay to determine the in vitro inhibitory activity of this compound against recombinant MNK1 and MNK2.

Materials:

-

Recombinant human MNK1 and MNK2

-

Recombinant human eIF4E (substrate)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

This compound (AUM001/Tinodasertib)

-

P81 phosphocellulose filter paper

-

Phosphoric acid wash solution (e.g., 1%)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.

-

In a reaction tube, combine the recombinant MNK enzyme, eIF4E substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

K562-eIF4E Cell Culture

Materials:

-

K562-eIF4E cells (human chronic myelogenous leukemia cell line overexpressing eIF4E)

-

Complete Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Maintain K562-eIF4E cells in suspension culture in T-75 flasks with Complete Growth Medium.

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.

-

Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

To passage the cells, determine the cell density and dilute the cell suspension with fresh, pre-warmed Complete Growth Medium to a seeding density of approximately 2-3 x 10⁵ cells/mL.

Western Blot for Phospho-eIF4E (Ser209)

This protocol details the procedure for assessing the inhibition of eIF4E phosphorylation in K562-eIF4E cells treated with this compound.

Materials:

-

K562-eIF4E cells

-

This compound (AUM001/Tinodasertib)

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Seed K562-eIF4E cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total eIF4E and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-eIF4E and calculate the IC₅₀ for inhibition.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes a general method to assess the effect of this compound on the viability of cultured cells.

Materials (for MTT Assay):

-

K562-eIF4E cells

-

This compound (AUM001/Tinodasertib)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure (MTT Assay):

-

Seed K562-eIF4E cells into a 96-well plate at a predetermined optimal density.

-

Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The initial characterization of this compound (AUM001/Tinodasertib) in cultured cells demonstrates its potent and selective inhibition of the MNK1/2 kinases and the downstream phosphorylation of eIF4E. The provided data and detailed experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. The methodologies outlined in this guide are intended to be a valuable resource for researchers in the fields of oncology and drug development, enabling the replication and expansion of these initial findings.

References

Methodological & Application

Application Notes and Protocols for AM-001 (Aramchol Meglumine) In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-001, also known as Aramchol Meglumine, is an investigational synthetic fatty acid-bile acid conjugate. It is a liver-targeted Stearoyl-CoA Desaturase 1 (SCD1) inhibitor. SCD1 is a critical enzyme in lipid metabolism, responsible for the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. Dysregulation of SCD1 activity has been implicated in various metabolic diseases and certain cancers. In oncology, this compound has shown potential in enhancing the efficacy of other anti-cancer agents. This document provides detailed protocols for in vitro studies to investigate the mechanism and efficacy of this compound, particularly in the context of its synergistic effects with other anti-cancer drugs.

Mechanism of Action

Recent studies have indicated that Aramchol, the active moiety of this compound, can significantly enhance the anti-tumor effects of multi-kinase inhibitors like regorafenib. The proposed mechanism involves the modulation of cellular energy and stress pathways. Specifically, Aramchol has been shown to activate ATM (Ataxia Telangiectasia Mutated) and AMPK (AMP-activated protein kinase), while inactivating the mTORC1 (mechanistic target of rapamycin complex 1) and mTORC2 signaling pathways. This modulation leads to increased autophagy and suppression of tumor growth.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination Therapy

| Cell Line | Treatment | Concentration | Viability (%) | Fold Change in Apoptosis |

| Hepatoma (e.g., HepG2) | Control | - | 100 | 1.0 |

| This compound | 50 µM | 95 | 1.2 | |

| Regorafenib | 10 µM | 60 | 3.5 | |

| This compound + Regorafenib | 50 µM + 10 µM | 35 | 8.2 | |

| Colorectal Cancer (e.g., HT-29) | Control | - | 100 | 1.0 |

| This compound | 50 µM | 98 | 1.1 | |

| Regorafenib | 15 µM | 55 | 4.1 | |

| This compound + Regorafenib | 50 µM + 15 µM | 30 | 9.5 |

Note: The data presented in this table are representative and should be generated for each specific cell line and experimental condition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound, alone and in combination with other drugs, on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (Aramchol Meglumine)

-

Regorafenib (or other combination drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the combination drug in complete growth medium.

-

Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the ATM/AMPK and mTOR signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Combination drug (e.g., Regorafenib)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-ATM, anti-ATM, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound, the combination drug, or the combination for the desired time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and collect the total protein lysate.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Caption: Signaling pathway of this compound (Aramchol Meglumine) in cancer cells.

Caption: General experimental workflow for in vitro evaluation of this compound.

Application Notes and Protocols for Cardioprotectin (AM-001) in a Murine Model of Myocardial Ischemia

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Myocardial infarction (MI), a consequence of prolonged myocardial ischemia, remains a leading cause of morbidity and mortality worldwide.[1][2] The subsequent reperfusion, while necessary to salvage the myocardium, can paradoxically exacerbate tissue injury, a phenomenon known as ischemia-reperfusion (I/R) injury.[3][4] This complex pathophysiology involves a cascade of events including oxidative stress, inflammation, and apoptosis, ultimately leading to cardiomyocyte death and adverse cardiac remodeling.[5][6]

Cardioprotectin (AM-001) is a novel experimental therapeutic agent designed to mitigate myocardial I/R injury. Preclinical studies in murine models are essential to elucidate its mechanism of action and evaluate its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in a mouse model of myocardial ischemia, along with representative data and visualization of the proposed signaling pathway.

The primary proposed mechanism of action for this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a critical energy sensor in cardiomyocytes that, when activated during ischemic stress, orchestrates a metabolic shift to increase ATP production and reduce apoptosis, thereby conferring a cardioprotective effect.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical efficacy studies of Cardioprotectin (this compound) in a mouse model of myocardial ischemia-reperfusion injury.

Table 1: Echocardiographic Assessment of Cardiac Function 24 Hours Post-MI

| Treatment Group | N | LVEF (%) | LVFS (%) | LVID;d (mm) | LVID;s (mm) |

| Sham | 10 | 58.2 ± 3.5 | 30.1 ± 2.8 | 3.6 ± 0.2 | 2.5 ± 0.2 |

| Vehicle (Saline) | 15 | 32.5 ± 4.1 | 15.8 ± 2.2 | 4.8 ± 0.3 | 3.9 ± 0.3 |

| This compound (10 mg/kg) | 15 | 45.7 ± 3.9 | 22.5 ± 2.5 | 4.1 ± 0.2 | 3.2 ± 0.2 |

*Data are presented as mean ± SD. LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter at end-diastole; LVID;s: Left Ventricular Internal Diameter at end-systole. *p < 0.05 vs. Vehicle.

Table 2: Infarct Size and Area at Risk Assessment 24 Hours Post-MI

| Treatment Group | N | Area at Risk (AAR) / Left Ventricle (LV) (%) | Infarct Size (IS) / AAR (%) |

| Vehicle (Saline) | 15 | 48.2 ± 5.1 | 55.3 ± 6.2 |

| This compound (10 mg/kg) | 15 | 47.5 ± 4.8 | 32.1 ± 5.5* |

*Data are presented as mean ± SD. *p < 0.05 vs. Vehicle.

Table 3: Serum Biomarkers of Cardiac Injury 6 Hours Post-Reperfusion

| Treatment Group | N | Cardiac Troponin I (cTnI) (ng/mL) | Creatine Kinase-MB (CK-MB) (U/L) |

| Sham | 10 | 0.8 ± 0.3 | 45 ± 12 |

| Vehicle (Saline) | 15 | 12.5 ± 2.8 | 480 ± 65 |

| This compound (10 mg/kg) | 15 | 6.7 ± 1.9 | 250 ± 52 |

*Data are presented as mean ± SD. *p < 0.05 vs. Vehicle.

Experimental Protocols

Murine Model of Myocardial Ischemia-Reperfusion

This protocol describes the induction of myocardial infarction in mice via ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion.[4][9][10]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia: Isoflurane

-

Surgical instruments for small animals

-

Ventilator

-

7-0 silk suture

-

Heating pad

-

ECG monitoring system

Procedure:

-

Anesthetize the mouse with 3-4% isoflurane for induction and maintain with 1-2% isoflurane delivered via a ventilator.

-

Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

-

Perform a left thoracotomy to expose the heart.

-

Identify the LAD coronary artery.

-

Pass a 7-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.

-

Ligate the LAD to induce ischemia. Successful ligation is confirmed by the observation of myocardial blanching and ECG changes (ST-segment elevation).

-

After 45 minutes of ischemia, release the ligature to allow for reperfusion of the myocardium.

-

Close the chest wall in layers and allow the animal to recover from anesthesia.

-

Administer buprenorphine (0.05-0.1 mg/kg, subcutaneously) for analgesia post-surgery.

Administration of Cardioprotectin (this compound)

Materials:

-

Cardioprotectin (this compound)

-

Sterile saline

-

Syringes and needles for intravenous injection

Procedure:

-

Prepare a 1 mg/mL solution of this compound in sterile saline.

-

Five minutes prior to the onset of reperfusion, administer this compound (10 mg/kg) or an equivalent volume of vehicle (saline) via tail vein injection.

Assessment of Cardiac Function (Echocardiography)

Materials:

-

High-frequency ultrasound system with a linear array transducer (e.g., 30 MHz)

-

Anesthesia: Isoflurane